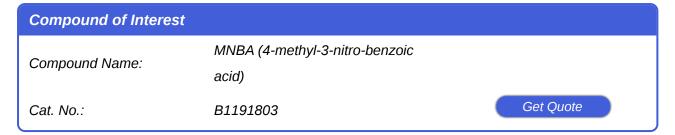


# Synthesis Protocol for 4-methyl-3-nitro-benzoic acid: An Application Note

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a detailed protocol for the synthesis of 4-methyl-3-nitro-benzoic acid, a valuable intermediate in the preparation of various pharmaceuticals and specialty chemicals. The primary synthesis route detailed is the electrophilic aromatic substitution (nitration) of ptoluic acid. This application note includes a step-by-step experimental procedure, a comprehensive table of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

# Introduction

4-methyl-3-nitro-benzoic acid is a substituted aromatic carboxylic acid characterized by the presence of a nitro group meta to the methyl group and para to the carboxylic acid group. Its structure makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the electron-donating methyl group, influences the reactivity of the aromatic ring and the functional groups, making it a key precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The most common and direct method for its preparation is the controlled nitration of p-toluic acid.



**Data Presentation** 

Parameter	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	[1][2]
Molecular Weight	181.15 g/mol	[1][2]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	187-190 °C	[2][3]
Purity	>99.0% (T)	[1]
<sup>1</sup> H NMR	See detailed experimental data section	
<sup>13</sup> C NMR	See detailed experimental data section	
IR Spectrum	See detailed experimental data section	
Solubility	Sparingly soluble in water; soluble in ethanol and acetone.	[3]

# Experimental Protocols Synthesis of 4-methyl-3-nitro-benzoic acid via Nitration of p-Toluic Acid

This protocol is based on established methods for the nitration of benzoic acid derivatives.[4][5]

#### Materials:

- p-Toluic acid
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)

# Methodological & Application





- · Crushed ice
- Distilled water
- Ethanol (for recrystallization)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Büchner funnel and flask
- Filter paper
- Beakers

#### Procedure:

- Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully and slowly add a
  calculated amount of concentrated nitric acid to a pre-cooled volume of concentrated sulfuric
  acid, while maintaining the temperature in an ice bath. Caution: The mixing of concentrated
  acids is highly exothermic and should be performed with extreme care in a fume hood.
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluic acid in a sufficient amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature between 0-5 °C.
- Nitration Reaction: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of p-toluic acid in sulfuric acid. The temperature of the reaction mixture must be carefully monitored and maintained between 0-15 °C throughout the addition.
- Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.



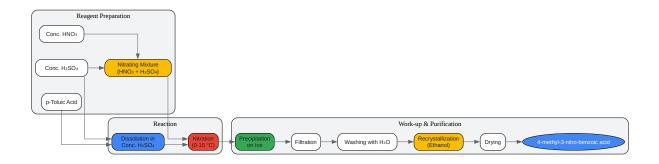
- Work-up: Carefully and slowly pour the reaction mixture onto a beaker containing a large amount of crushed ice with constant stirring. This will cause the crude 4-methyl-3-nitrobenzoic acid to precipitate out of the solution.
- Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water to remove any residual acid.
- Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. Determine the yield and characterize the final product by its melting point and spectroscopic methods (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR).

#### Spectroscopic Data of 4-methyl-3-nitro-benzoic acid

- ¹H NMR (DMSO-d<sub>6</sub>, 400 MHz): δ 13.6 (s, 1H, COOH), 8.45 (d, J=1.9 Hz, 1H, Ar-H), 8.15 (dd, J=8.1, 1.9 Hz, 1H, Ar-H), 7.65 (d, J=8.1 Hz, 1H, Ar-H), 2.60 (s, 3H, CH<sub>3</sub>).
- <sup>13</sup>C NMR (DMSO-d<sub>6</sub>, 100 MHz): δ 165.8, 149.2, 141.8, 134.2, 131.9, 128.1, 124.9, 20.1.
- IR (KBr, cm<sup>-1</sup>): 3100-2500 (broad, O-H stretch of carboxylic acid), 1705 (C=O stretch), 1535 (asymmetric NO<sub>2</sub> stretch), 1350 (symmetric NO<sub>2</sub> stretch), 1300 (C-O stretch), 820 (C-H out-of-plane bend).[6]

# **Mandatory Visualization**





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